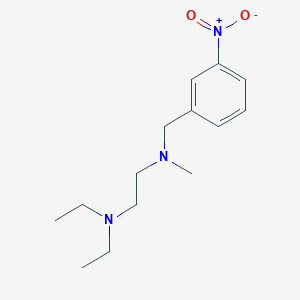
N,N-diethyl-N'-methyl-N'-(3-nitrobenzyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-N'-methyl-N'-(3-nitrobenzyl)-1,2-ethanediamine, also known as "NBED," is a chemical compound that has gained attention in the scientific community due to its potential applications in research. NBED is a derivative of ethylenediamine and contains a nitrobenzyl group, which can be used to trigger the release of biologically active molecules.
Wissenschaftliche Forschungsanwendungen
NBED has been used in various scientific research applications due to its ability to release biologically active molecules upon exposure to light. One of the primary applications of NBED is in the field of drug delivery, where it can be used to release drugs at specific locations in the body. NBED can also be used to study the mechanism of action of various biological molecules, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of NBED involves the photochemical release of biologically active molecules from the nitrobenzyl group. Upon exposure to light, the nitrobenzyl group undergoes a photochemical reaction, which results in the release of the biologically active molecule. The release of the molecule can be controlled by adjusting the wavelength and intensity of the light used.
Biochemical and Physiological Effects
The biochemical and physiological effects of NBED depend on the biologically active molecule released upon exposure to light. NBED has been used to release a variety of molecules, including neurotransmitters, hormones, and enzymes. The effects of these molecules on the body can range from the regulation of physiological processes to the treatment of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of NBED is its ability to release biologically active molecules with high spatial and temporal precision. This makes it an ideal tool for studying the mechanism of action of various biological molecules. NBED is also relatively easy to synthesize and can be obtained in high yields.
However, there are also limitations to the use of NBED in lab experiments. One limitation is the need for specific wavelengths of light to trigger the release of the biologically active molecule. This can limit the types of experiments that can be carried out using NBED. Additionally, the release of the biologically active molecule may not be uniform, which can lead to variability in experimental results.
Zukünftige Richtungen
There are several future directions for research involving NBED. One area of research is the development of new biologically active molecules that can be released using NBED. This could lead to the development of new drugs and therapies for various diseases. Another area of research is the optimization of the synthesis method for NBED to increase yields and reduce costs. Finally, the use of NBED in combination with other photochemical tools could lead to the development of new experimental techniques for studying biological systems.
Conclusion
In conclusion, N,N-diethyl-N'-methyl-N'-(3-nitrobenzyl)-1,2-ethanediamine is a chemical compound with significant potential for use in scientific research. Its ability to release biologically active molecules upon exposure to light makes it an ideal tool for studying the mechanism of action of various biological molecules. While there are limitations to its use in lab experiments, there are also many future directions for research involving NBED. With continued research and development, NBED could become an essential tool in the field of biomedical research.
Synthesemethoden
The synthesis of NBED involves the reaction of ethylenediamine with nitrobenzyl chloride in the presence of diethylamine and methanol. The resulting product is then treated with methyl iodide to yield NBED. The synthesis method is relatively straightforward and can be carried out using standard laboratory equipment.
Eigenschaften
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-4-16(5-2)10-9-15(3)12-13-7-6-8-14(11-13)17(18)19/h6-8,11H,4-5,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMKITLWPXYRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5465145 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)

![N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756162.png)
![N-(4-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5756163.png)
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5756174.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5756180.png)



![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5756196.png)
